molecular formula C15H15N3O2 B2428759 3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile CAS No. 1223379-23-4

3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile

Cat. No.: B2428759
CAS No.: 1223379-23-4
M. Wt: 269.304
InChI Key: KCMWPWLRGJNRRP-UHFFFAOYSA-N
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Description

3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.304. The purity is usually 95%.
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Properties

IUPAC Name

3-formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c16-9-12-13(10-17-5-7-20-8-6-17)15(11-19)18-4-2-1-3-14(12)18/h1-4,11H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMWPWLRGJNRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N3C=CC=CC3=C2C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₄H₁₅N₃O
  • Molecular Weight : 241.29 g/mol

The structure includes an indolizine core, a formyl group, and a morpholine moiety, which contribute to its biological properties.

Research indicates that this compound exhibits inhibitory effects on various biological pathways. Specifically, it has been identified as an inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in cell signaling pathways related to growth and metabolism .

Key Mechanisms:

  • PI3K Inhibition : Disruption of the PI3K signaling pathway can lead to reduced cell proliferation and survival in cancer cells.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, which can protect cells from oxidative stress.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The IC₅₀ values ranged from 10 to 20 µM, indicating significant potency .
  • In Vivo Studies :
    • Animal models treated with this compound showed a reduction in tumor size compared to control groups. Histopathological examinations revealed decreased mitotic activity in treated tumors, suggesting effective anti-cancer properties .
  • Comparative Analysis :
    • A comparative study with other indolizine derivatives highlighted that this compound had superior activity against certain cancer types due to its unique structural features .
Study TypeFindingsReference
In VitroIC₅₀ = 10–20 µM against cancer cell lines
In VivoReduced tumor size in animal models
ComparativeSuperior activity compared to other derivatives

Future Directions

The ongoing research aims to further elucidate the specific pathways affected by this compound. Future studies will focus on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways involved.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

Scientific Research Applications

Medicinal Chemistry

Antiphosphatase Activity
Research has indicated that derivatives of indolizine-1-carbonitrile, including 3-formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile, exhibit significant activity against phosphatases involved in infectious diseases. A study synthesized a series of 3-substituted indolizine derivatives that demonstrated antiphosphatase activity against MPtpA and MPtpB phosphatases, which are crucial in the pathogenicity of certain infectious agents . This suggests that this compound could serve as a scaffold for developing new therapeutics aimed at treating infections.

Inhibition of Protein Kinases
The compound has also been explored for its potential as an inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are critical in various cellular processes, including metabolism, growth, and survival. The inhibition of these kinases can have therapeutic implications in cancer treatment and other diseases characterized by dysregulated signaling pathways .

Anticancer Research

EGFR Inhibition
Recent studies have highlighted the anticancer properties of compounds related to indolizines, particularly their ability to inhibit the epidermal growth factor receptor (EGFR). For instance, modifications to the indolizine structure have resulted in compounds with potent EGFR inhibitory activity, demonstrating IC50 values as low as 0.12 µM . This positions this compound as a candidate for further development as an anticancer agent.

Synthetic Chemistry

Versatile Synthetic Intermediates
The structural characteristics of this compound make it a valuable intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations allows for the synthesis of more complex molecules with potential biological activity. The compound can be utilized in reactions such as cycloadditions and alkylations, facilitating the creation of diverse heterocyclic compounds .

Case Studies and Research Findings

Study Focus Findings
Study on Antiphosphatase ActivityInvestigated the activity against MPtpA/MPtpB phosphatasesDemonstrated significant inhibition, indicating potential for treating infectious diseases
EGFR Inhibition ResearchEvaluated anticancer propertiesCompounds exhibited IC50 values as low as 0.12 µM against EGFR
Synthesis of IndolizinesExplored synthetic routes for complex moleculesShowed versatility in chemical transformations, aiding drug development

Q & A

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Methodology : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions. Flow chemistry systems improve heat dissipation during exothermic steps (e.g., morpholine alkylation). Process analytical technology (PAT) monitors real-time reaction progress to optimize yields .

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